Ir(MDQ)2(acac)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ir(MDQ)2(acac) is a chemical compound belonging to the class of iridium complexes. Iridium complexes are a well-established group of materials studied for their light-emitting properties []. Research on Ir(MDQ)2(acac) focuses on its potential applications in organic light-emitting diodes (OLEDs).

Light-Emitting Properties

Ir(MDQ)2(acac) is a phosphorescent emitter. This means it can absorb light and then emit light of a different color with a longer delay. This property makes it attractive for use in OLEDs, which are devices that convert electricity into light [].

Studies have shown that Ir(MDQ)2(acac) emits orange-red light with a maximum emission wavelength in the range of 600-614 nanometers []. Researchers are interested in developing efficient emitters that cover a broad spectrum of colors for use in full-color displays [].

Material Properties for OLEDs

Beyond its light-emitting properties, researchers are also interested in the material properties of Ir(MDQ)2(acac) for OLED applications.

One important property is the efficiency with which the molecule converts electricity into light. Studies have shown that OLEDs using Ir(MDQ)2(acac) can achieve high external quantum efficiency, current efficiency, and power efficiency []. These terms all relate to the efficiency of light generation in the OLED device.

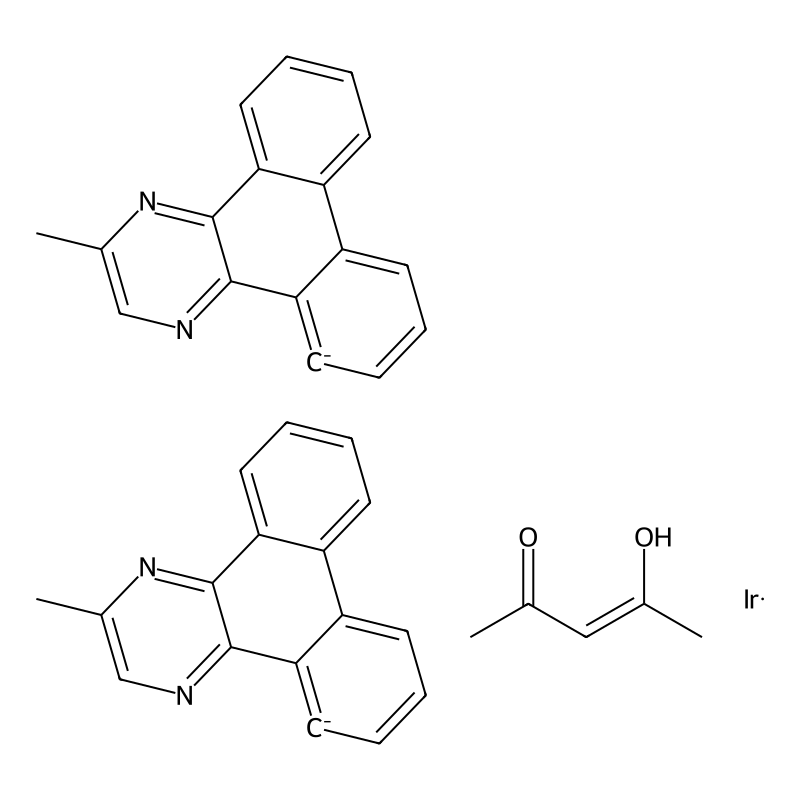

Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate), commonly referred to as Ir(MDQ)₂(acac), is a complex iridium compound notable for its phosphorescent properties. It consists of a central iridium atom coordinated by two 2-methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand. The compound has the chemical formula and a molecular weight of approximately 777.89 g/mol . Ir(MDQ)₂(acac) is primarily recognized for its role as an efficient orange-red light emitter in organic light-emitting diodes (OLEDs), emitting light at wavelengths around 600-614 nm .

The significance of Ir(MDQ)2(acac) lies in its ability to emit light through phosphorescence. When excited by an electrical current, the electrons in the complex are promoted to higher energy levels. Upon relaxation, these electrons return to their ground state, releasing energy in the form of light with a longer wavelength (lower energy) compared to the absorbed light. This delayed emission process is characteristic of phosphorescence [].

The synthesis of Ir(MDQ)₂(acac) typically involves the coordination of iridium with the chosen ligands under controlled conditions. A common method includes:

- Preparation of Ligands: Synthesize 2-methyldibenzo[f,h]quinoxaline and acetylacetone.

- Metal Coordination: React iridium salts (such as iridium(III) chloride) with the prepared ligands in a suitable solvent, often under inert atmosphere conditions.

- Purification: Isolate the resulting complex through crystallization or sublimation to obtain high-purity Ir(MDQ)₂(acac) .

Ir(MDQ)₂(acac) is predominantly used in:

- Organic Light-Emitting Diodes (OLEDs): It serves as an emitter material due to its efficient phosphorescence, contributing to high brightness and excellent quantum efficiencies in devices .

- Phosphorescent Materials: Its properties make it suitable for applications in displays and lighting technologies where vibrant colors and energy efficiency are critical.

Research on interaction studies involving Ir(MDQ)₂(acac) focuses on its behavior within OLED structures and its stability under operational conditions. Investigations have shown that the charge balance and exciton distribution within devices utilizing this compound significantly affect their efficiency and lifetime . Studies also explore how environmental factors influence its performance and degradation mechanisms.

Ir(MDQ)₂(acac) belongs to a broader category of phosphorescent iridium complexes. Here are some similar compounds:

| Compound Name | Chemical Formula | Emission Color | Unique Features |

|---|---|---|---|

| Iridium(III) bis(phenylpyridine)(acetylacetonate) | Green | High efficiency in OLEDs; widely studied | |

| Iridium(III) tris(2-phenylpyridine) | Blue | Known for strong blue emission; used in displays | |

| Iridium(III) bis(4,6-difluorophenylpyridine)(acetylacetonate) | Orange | Enhanced thermal stability; used in high-performance OLEDs |

Uniqueness of Ir(MDQ)₂(acac)

Ir(MDQ)₂(acac)'s unique structure, featuring specific ligand arrangements that enhance its phosphorescent properties, sets it apart from other iridium complexes. Its ability to emit orange-red light efficiently makes it particularly valuable for applications requiring specific color outputs, such as in certain display technologies.